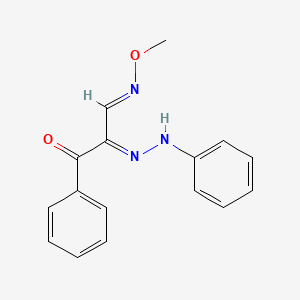

3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime

説明

特性

IUPAC Name |

(2E,3E)-3-methoxyimino-1-phenyl-2-(phenylhydrazinylidene)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-21-17-12-15(16(20)13-8-4-2-5-9-13)19-18-14-10-6-3-7-11-14/h2-12,18H,1H3/b17-12+,19-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOVEXCMYICOKQ-XILPRMTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC(=NNC1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C(=N\NC1=CC=CC=C1)/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime typically involves the reaction of 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal with methyloxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process is usually carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to achieve high yields and purity .

化学反応の分析

Types of Reactions

3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

科学的研究の応用

3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime has several scientific research applications:

Antimicrobial Applications: The compound has shown promising antimicrobial efficacy against various pathogens, including Gram-negative and Gram-positive bacteria, as well as fungi.

Optoelectronic Applications: Due to its semiconducting nature, the compound is used in optoelectronic applications such as dye-sensitized solar cells, photodiodes, and photocatalysis.

Chemical Research:

作用機序

The mechanism of action of 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. The compound’s optoelectronic properties are attributed to its ability to absorb light and convert it into electrical energy, making it useful in various electronic applications .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Findings :

- Electron-Withdrawing Groups (EWGs) : The 3-nitrophenyl derivative (7f) exhibits stronger color intensity due to the nitro group’s electron-withdrawing nature, which enhances conjugation . However, EWGs may reduce light fastness by increasing photosensitivity.

- Halogen Substitution : Bromine in 7e improves thermal stability and may enhance antibacterial properties via halogen bonding .

Table 2: Reaction Pathways and Product Diversity

Key Findings :

- Cyclocondensation vs. Electrocyclization: The presence of EWGs (e.g., nitro in 1c) shifts reactivity toward electrocyclization, forming fused heterocycles like pyridocinnolines, whereas alkyl/aryl substituents favor azonicotinate formation .

- Catalyst Influence: Excess ammonium acetate in reactions with 1a promotes amino-substituted azonicotinates (8) over hydroxy derivatives (6a), highlighting the role of reaction stoichiometry .

生物活性

3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime is a complex organic compound that has gained attention in various fields, particularly in medicinal chemistry and material science. This article examines its biological activity, focusing on its antimicrobial properties, potential applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : (2E,3E)-3-hydroxyimino-1-phenyl-2-(phenylhydrazinylidene)propan-1-one

- Molecular Formula : C15H12N2O2

- Molecular Weight : 252.27 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that its metal complexes can inhibit the growth of various pathogens, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Inhibitory effects observed on Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Demonstrated antifungal activity against Candida albicans.

The compound's mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Case Studies

-

Study on Antimicrobial Efficacy :

A study assessed the antimicrobial efficacy of the compound against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing potent activity at concentrations as low as 50 µg/mL against certain Gram-positive bacteria. -

Metal Complex Formation :

Research explored the formation of metal complexes with transition metals such as copper and zinc. These complexes exhibited enhanced antimicrobial properties compared to the uncomplexed form, suggesting potential for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to related compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity |

|---|---|---|

| 3-Oxo-3-(4-chlorophenyl)-2-(4-nitrophenyl)hydrazono-propanal | C15H12ClN3O2 | Moderate |

| 3-Oxo-3-(4-chlorophenyl)-2-(4-methylphenyl)hydrazono-propanal | C16H15ClN2O2 | Low |

The presence of the oxime group in this compound enhances its reactivity and stability, contributing to its superior antimicrobial properties compared to its analogs.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Cell Membrane Disruption : The compound may integrate into microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes in pathogens could hinder their growth and replication.

Q & A

Q. What are the common synthetic routes for preparing 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal derivatives?

The compound and its analogs are synthesized via cyclocondensation reactions. A typical method involves reacting 3-oxo-3-phenyl-2-arylhydrazonopropanals with active methylene reagents (e.g., malononitrile, ethyl cyanoacetate) in acetic acid under catalytic ammonium acetate. Reactions are performed under high-pressure conditions (e.g., using Q-tube reactors at 130–140°C) to enhance reaction efficiency. Progress is monitored via TLC and GC/MS, with products isolated by filtration and recrystallization .

Q. How are 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal derivatives characterized structurally?

Key characterization techniques include:

- FT-IR : To identify functional groups (e.g., C=O at ~1644 cm⁻¹, NH at ~3430 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR for resolving aromatic protons, hydrazone NH signals, and oxime groups (e.g., δ 10.00 ppm for CHO in DMSO-d₆) .

- Mass spectrometry : EI-MS and HRMS for molecular ion confirmation (e.g., M⁺ at m/z 265.42 for 3-oxo-3-phenyl derivatives) .

Q. What solvents and catalysts are optimal for synthesizing pyridazine and pyrazolo[3,4-c]pyridine derivatives from this compound?

Acetic acid is the preferred solvent due to its ability to protonate intermediates, while ammonium acetate acts as a catalyst for cyclization. For pyrazolo[3,4-c]pyridines, dry toluene and DMF-DMA are used to facilitate enamine formation under high-temperature (140°C) and pressure conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to control product selectivity in condensation reactions?

Product selectivity (e.g., 2-hydroxy vs. 2-amino nicotinates) depends on:

- Catalyst loading : Higher ammonium acetate concentrations favor amino derivatives.

- Solvent polarity : Polar solvents stabilize zwitterionic intermediates, directing pathways toward hydroxy products.

- Temperature : Elevated temperatures (130–140°C) accelerate cyclization but may require pressure containment .

Q. What mechanistic insights explain the formation of 6π-electrocyclization products from 3-oxo-2-arylhydrazonopropanals?

The reaction proceeds via a zwitterionic intermediate formed by nucleophilic attack of the active methylene reagent on the hydrazone. Subsequent 6π-electrocyclization generates aromatic heterocycles (e.g., pyrido[3,2-c]cinnolines). Computational studies suggest planar transition states stabilized by conjugation with the hydrazone moiety .

Q. How should researchers address contradictions in reported spectral data for hydrazone derivatives?

Discrepancies in NMR or IR data may arise from:

- Tautomerism : Hydrazone ⇌ azo tautomeric equilibria alter chemical shifts.

- Crystallization solvents : Hydrogen bonding with DMSO or CDCl₃ affects peak positions.

- Impurity profiles : Unreacted starting materials or byproducts (e.g., acetylated side products) require rigorous purification (e.g., column chromatography) .

Q. What strategies are effective for scaling up high-pressure syntheses of nicotinonitrile derivatives?

Scale-up protocols involve:

- Pressure-rated reactors : Q-tubes or Parr reactors ensure safe operation at 140°C and autogenous pressure.

- Batch process optimization : Incremental reagent addition minimizes exothermic side reactions.

- In-line monitoring : Real-time GC/MS or HPLC tracking reduces batch failures .

Data Contradiction and Analytical Challenges

Q. How can researchers reconcile divergent yields reported for similar reactions in literature?

Yield variability often stems from:

- Reagent purity : Commercial malononitrile may contain stabilizers that inhibit reactivity.

- Moisture sensitivity : Anhydrous conditions are critical for nitrile-containing intermediates.

- Workup protocols : Rapid cooling or solvent choice (e.g., ethanol vs. methanol) impacts crystallization efficiency .

Q. How to design experiments to probe the biological activity of derivatives without commercial interference?

Focus on:

- In-house synthesis : Avoid reliance on vendors by optimizing literature protocols.

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to assess antimicrobial or anticancer potential.

- Collaborative partnerships : Partner with academic labs for bioassays (e.g., microbial inhibition, cytotoxicity screens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。